molecular formula C13H14N2O3 B1309707 (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 1015844-46-8

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1309707
CAS No.: 1015844-46-8
M. Wt: 246.26 g/mol
InChI Key: OWAXGQYGHBGBIB-UHFFFAOYSA-N
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Description

The compound "(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid" features a pyrazole ring substituted at position 5 with a hydroxyl group, at position 3 with a methyl group, at position 1 with a p-tolyl (4-methylphenyl) group, and at position 4 with an acetic acid moiety. This structure combines aromatic, polar, and ionizable functional groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-3-5-10(6-4-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAXGQYGHBGBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route:

  • Step 1: Formation of the pyrazole core via cyclocondensation of appropriate β-diketones or β-ketoesters with substituted hydrazines.
  • Step 2: Introduction of the p-tolyl substituent at the N-1 position through the choice of hydrazine derivative (p-tolylhydrazine).
  • Step 3: Functional group modifications to install the hydroxy group at C-5 and the acetic acid moiety at C-4.

Detailed Synthetic Route

Synthesis of 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone Intermediate
  • Reagents: Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and p-tolylhydrazine.
  • Conditions: Cyclocondensation under basic or neutral conditions, often refluxing in ethanol or acetic acid.
  • Outcome: Formation of 1-(5-methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone, a key intermediate with the pyrazole ring and p-tolyl substituent established.

This intermediate is crucial as it provides a reactive acetyl group at C-4 for further functionalization.

Conversion to (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic Acid
  • Hydroxylation: The methyl ketone group at C-4 is oxidized or hydroxylated to introduce the hydroxy group at C-5.
  • Acetic acid side chain formation: The acetyl group is transformed into an acetic acid moiety, often via oxidation or carboxylation reactions.
  • Typical reagents: Oxidizing agents such as KMnO4 or other mild oxidants; hydrolysis under acidic or basic conditions to convert esters or ketones to acids.
  • Purification: Recrystallization from ethanol or ethanol-water mixtures to obtain pure product.

Alternative Synthetic Approaches

  • Diazonium salt coupling and hydrazone formation: Starting from substituted anilines, diazotization followed by coupling with ethyl acetoacetate derivatives can yield hydrazono intermediates, which upon cyclization with hydrazine derivatives form pyrazolones. Subsequent functional group transformations lead to the target compound.
  • Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate condensation reactions, improving yields and reducing reaction times in pyrazole synthesis.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole core formation Ethyl acetoacetate + p-tolylhydrazine + DMF-DMA Reflux in ethanol or acetic acid 4–6 hours 70–85 Base or acid catalysis; solvent choice affects purity
Hydroxylation at C-5 Oxidizing agent (e.g., KMnO4) 0–25 °C 1–3 hours 60–75 Controlled oxidation to avoid ring cleavage
Acetic acid side chain formation Hydrolysis or oxidation of acetyl group Acidic or basic aqueous medium 2–5 hours 65–80 pH control critical for selectivity
Purification Recrystallization from ethanol or ethanol-water Ambient Variable Ensures high purity and crystallinity

Characterization and Verification

  • NMR Spectroscopy: Confirms the presence of methyl, aromatic, hydroxy, and acetic acid protons and carbons.
  • Mass Spectrometry: Validates molecular weight (246.26 g/mol) and fragmentation consistent with the structure.
  • FTIR Spectroscopy: Identifies characteristic O–H stretch (~3400 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), and pyrazole ring vibrations.
  • X-ray Crystallography: Provides definitive structural confirmation, including the position of hydroxy and acetic acid groups.

Summary of Key Research Findings

  • The pyrazole ring synthesis via cyclocondensation is well-established and yields high purity intermediates.
  • Functional group transformations require careful control of reaction conditions to prevent degradation of the pyrazole ring.
  • Microwave-assisted methods can enhance reaction efficiency.
  • The p-tolyl substituent influences electronic properties, facilitating selective hydroxylation and acetic acid installation.
  • Purification by recrystallization is effective for obtaining analytically pure material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the acetic acid moiety to an alcohol.

    Substitution: The methyl and p-tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 5-oxo-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid.

    Reduction: Formation of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-ethanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives for their antibacterial activity, revealing that certain modifications could enhance efficacy against specific bacterial strains .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This property makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Analgesic Effects
In a controlled study involving animal models, the analgesic effects of this compound were assessed. The results indicated a statistically significant reduction in pain responses compared to the control group, suggesting its potential as an analgesic agent .

Agricultural Applications

Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its ability to disrupt specific biological pathways in pests can lead to effective pest management solutions. Research indicates that pyrazole derivatives can act as inhibitors of key enzymes in pest metabolism, leading to increased mortality rates in targeted species .

Herbicidal Activity
Studies have also investigated the herbicidal properties of this compound. Experimental results show that it can inhibit the growth of certain weed species, making it a candidate for inclusion in herbicide formulations aimed at improving crop yields while minimizing environmental impact .

Materials Science

Polymer Additives
In materials science, the compound has been researched as a potential additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .

Case Study: Composite Materials
A study focused on the incorporation of this compound into composite materials demonstrated enhanced performance characteristics. The composites exhibited superior mechanical properties compared to standard formulations, indicating its potential use in high-performance applications .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial agents, NSAIDsSignificant antimicrobial activity against bacteria
AnalgesicsStatistically significant pain reduction observed
Agricultural ApplicationsPesticidesEffective against specific pest species
HerbicidesInhibitory effects on weed growth noted
Materials SciencePolymer additivesEnhanced mechanical properties observed
Composite materialsImproved performance characteristics demonstrated

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and acetic acid groups can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (Compound 5)

  • Structure : The pyrazole ring is substituted with a hydroxyl group at position 5 and a β-diketone (3-phenylpropan-1,3-dione) at position 4.
  • Key Features: Exhibits tautomerism involving both the hydroxypyrazole (A–D forms) and the β-diketone enol . Intramolecular hydrogen bonding stabilizes the enol form of the β-diketone (Figure 5 in ).
  • Synthesis : Prepared via lithium bis(trimethylsilyl)amide-mediated reaction of 4-acetylpyrazolone with benzoyl chloride at –70°C .

(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acid

  • Structure: Features a pyrazole core linked to a thiazolidinone ring via a methylene bridge, with an acetic acid substituent .
  • Key Features: The thiazolidinone ring introduces sulfur atoms and a rigid heterocycle, altering electronic properties. The Z-configuration at the methylene bridge may influence stereoselective interactions.
  • The butoxy and methylphenyl substituents may enhance lipophilicity compared to the target’s p-tolyl group.

Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Structure : Combines pyrazole and triazole rings, with a thiol group at position 3 of the triazole .
  • Key Features :
    • Demonstrated antioxidant activity, attributed to radical scavenging by the thiol group.
    • Alkyl substituents modulate solubility and membrane permeability.
  • Comparison : The triazole-thiol system differs markedly from the target compound’s acetic acid group, suggesting divergent biological mechanisms. However, both structures highlight the pharmacological relevance of pyrazole-based heterocycles.

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name Core Structure Position 4 Substituent Key Functional Groups Notable Properties/Activities Reference
(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid Pyrazole Acetic acid –OH, –CH3, –COOH Hypothetical: Enhanced solubility N/A
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Pyrazole β-Diketone –OH, β-diketone Tautomerism, intramolecular H-bond
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... Pyrazole-thiazolidinone Thiazolidinone, acetic acid –S–, –COOH, Z-configuration Sulfur-mediated redox activity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Pyrazole-triazole Triazole-thiol –SH, –CH3 Antioxidant activity

Research Findings and Implications

  • Tautomerism and Stability : Hydroxypyrazoles with β-diketone substituents (e.g., Compound 5) exhibit tautomerism stabilized by hydrogen bonding, a feature absent in the target compound due to its acetic acid group .
  • Biological Activity : Thiol-containing derivatives (e.g., triazole-thiols) show antioxidant activity, suggesting that the target compound’s carboxylic acid group could be modified to incorporate redox-active groups for similar applications .
  • Synthetic Methodology : Lithium bis(trimethylsilyl)amide-mediated reactions (used in Compound 5’s synthesis) might be adaptable for introducing acetic acid groups to pyrazoles .

Biological Activity

(5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid, also known by its CAS number 1015844-54-8, is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula of this compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3}. It features a hydroxyl group, a methyl group, and a p-tolyl substituent on the pyrazole ring, contributing to its diverse biological activities.

PropertyValue
Molecular Weight246.26 g/mol
CAS Number1015844-54-8
MDL NumberMFCD08056126
Hazard ClassificationIrritant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluating various pyrazole compounds found that some exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A review indicated that certain compounds within this class can inhibit tubulin polymerization, effectively arresting the cell cycle in cancer cells . For example, related pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism often involves interaction with critical cellular targets such as tubulin and other proteins involved in cell division.

Case Study: Anticancer Effects

In a comparative study of several pyrazole derivatives:

  • Compound A showed an IC50 of 0.08 mM against HepG2 liver cancer cells.
  • Compound B exhibited selective toxicity towards cancer cells with minimal effects on normal fibroblasts .

This suggests that this compound could similarly offer selective anticancer activity.

Anti-inflammatory Activity

Anti-inflammatory properties are another area where pyrazole derivatives have shown promise. Research indicates that some compounds can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in stimulated immune cells . The structure of this compound may enable it to modulate inflammatory pathways effectively.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of pathogens
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduced cytokine release

Q & A

Q. What are the established synthetic pathways for (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid?

  • Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted phenylhydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid . Similar protocols can be adapted by replacing phenylhydrazine with p-tolylhydrazine to target the p-tolyl variant. Refluxing in acetic acid with sodium acetate as a catalyst is another viable method, as demonstrated in analogous pyrazole syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., carboxylic acid O–H stretches at ~2500–3000 cm⁻¹ and C=O stretches at ~1700 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns and hydrogen bonding .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the 3D structure. SHELXL is robust for handling anisotropic displacement parameters and hydrogen bonding networks . ORTEP-III or WinGX can visualize thermal ellipsoids and validate molecular geometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclocondensation efficiency, while acetic acid enhances protonation of intermediates .
  • Catalysis : Sodium acetate accelerates enolate formation in cyclization steps. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) reduces reaction time compared to traditional reflux .
  • Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted starting materials .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Data Validation : Check for twinning or disordered solvent using PLATON or RIGU (incorporated in WinGX). SHELXL’s TWIN command handles twinned data .
  • Refinement Constraints : Apply restraints to bond lengths/angles for disordered regions. Validate hydrogen bonding with difference Fourier maps .
  • Cross-Verification : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in torsion angles .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental redox potentials .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetic acid) to model hydrolysis or aggregation behavior.
  • Docking Studies : For bioactive derivatives, use AutoDock Vina to assess binding affinity with target proteins (e.g., enzymes inhibited by pyrazole analogs) .

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